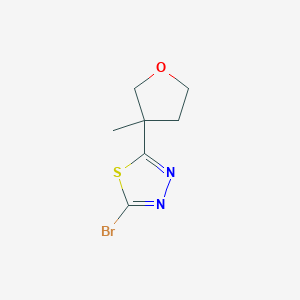
2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains bromine, sulfur, and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a thiadiazole derivative using bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiadiazole compounds.
科学研究应用
2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
作用机制
The mechanism of action of 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The bromine atom and the thiadiazole ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole
- 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-oxazole
- 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-imidazole
Uniqueness
Compared to similar compounds, 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole exhibits unique properties due to the presence of the thiadiazole ring. This ring structure imparts distinct electronic and steric characteristics, influencing the compound’s reactivity and interactions with biological targets. Additionally, the combination of bromine and the thiadiazole ring enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
2-bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-7(2-3-11-4-7)5-9-10-6(8)12-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUZEUPENVZIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C2=NN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
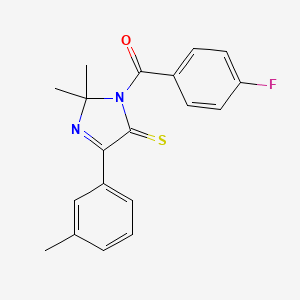
![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)
![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)
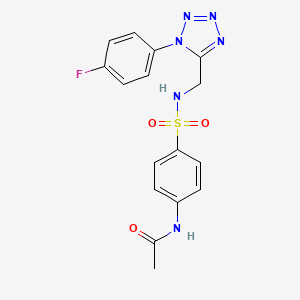
![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)
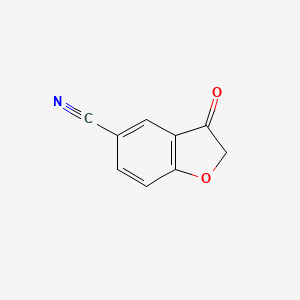
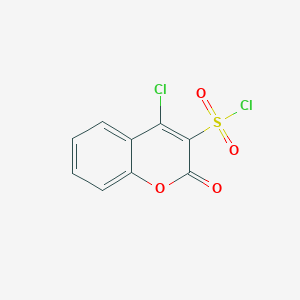
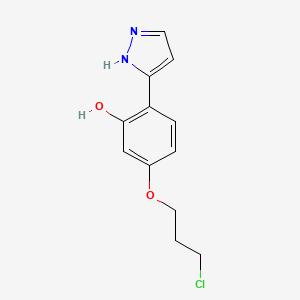
![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)
![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)
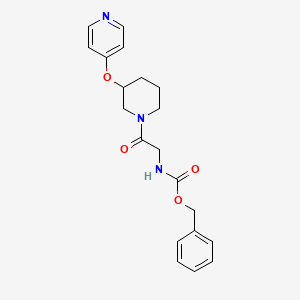
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/new.no-structure.jpg)
![1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2589929.png)
